
DL-01 (formic)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-01 (formic) is a drug-linker conjugate used primarily in the synthesis of antibody-drug conjugates (ADCs). It is a bioactive molecule that plays a crucial role in targeted cancer therapies by linking cytotoxic drugs to antibodies, allowing for precise delivery to cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DL-01 (formic) is synthesized through a series of chemical reactions involving the conjugation of a drug molecule to a linker. The process typically involves:
Activation of the drug molecule: This step often requires the use of activating agents such as carbodiimides.
Conjugation to the linker: The activated drug is then conjugated to the linker molecule under controlled conditions, often involving solvents like dimethyl sulfoxide (DMSO) and catalysts
Industrial Production Methods
Industrial production of DL-01 (formic) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for scalability and cost-effectiveness, often employing continuous flow chemistry techniques .
Analyse Chemischer Reaktionen
Types of Reactions
DL-01 (formic) undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
DL-01 (formic) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of cellular processes and as a tool for targeted drug delivery.
Medicine: Integral in the development of targeted cancer therapies, particularly in the synthesis of ADCs.
Industry: Used in the production of pharmaceuticals and as a component in various industrial processes
Wirkmechanismus
DL-01 (formic) exerts its effects by acting as a linker molecule in ADCs. The mechanism involves:
Binding to antibodies: The linker binds to antibodies, forming a stable conjugate.
Targeting cancer cells: The antibody-drug conjugate specifically targets cancer cells, minimizing damage to healthy cells.
Release of cytotoxic drug: Upon binding to the cancer cell, the cytotoxic drug is released, leading to cell death
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Auristatin: Another drug-linker conjugate used in ADCs.
Camptothecin: A cytotoxic agent used in cancer therapy.
Daunorubicin: An anthracycline antibiotic used in cancer treatment
Uniqueness
DL-01 (formic) is unique due to its high specificity and efficiency in targeting cancer cells. Its ability to form stable conjugates with antibodies and release cytotoxic drugs precisely at the target site sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C56H73N9O15S |
|---|---|
Molekulargewicht |
1144.3 g/mol |
IUPAC-Name |
(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide;formic acid |
InChI |
InChI=1S/C55H71N9O13S.CH2O2/c1-7-20-63(21-8-2)22-14-13-18-41(61-51(68)48(34(4)5)62-46(65)19-12-10-11-16-35-27-57-54(58-28-35)78(6,72)73)50(67)56-29-47(66)59-32-74-23-15-17-36-37-24-44-45(77-33-76-44)26-42(37)60-49-38(36)30-64-43(49)25-40-39(52(64)69)31-75-53(70)55(40,71)9-3;2-1-3/h24-28,34,41,48,71H,7-10,12-15,17-23,29-33H2,1-6H3,(H,56,67)(H,59,66)(H,61,68)(H,62,65);1H,(H,2,3)/t41-,48-,55-;/m0./s1 |
InChI-Schlüssel |
ZMBPWERFMPCLPF-UNTITNOJSA-N |
Isomerische SMILES |
CCCN(CCC)CCCC[C@@H](C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)[C@H](C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C.C(=O)O |
Kanonische SMILES |
CCCN(CCC)CCCCC(C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)C(C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




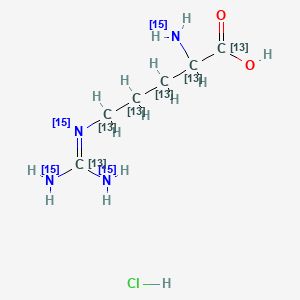
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
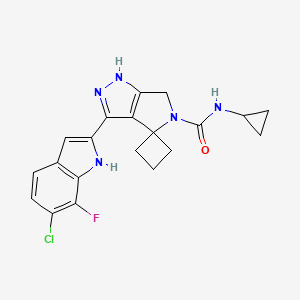
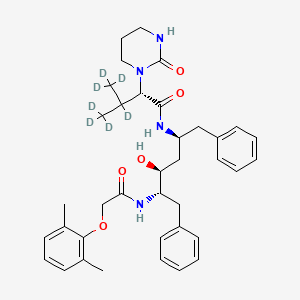
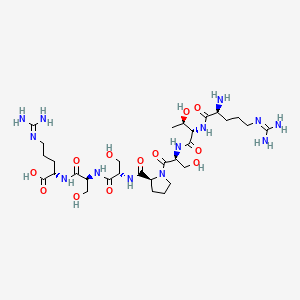
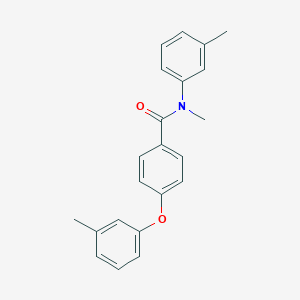
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
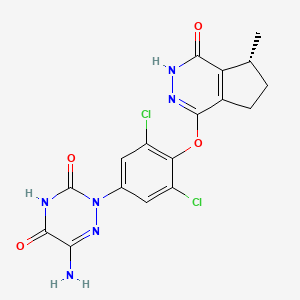

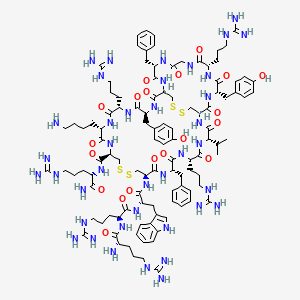
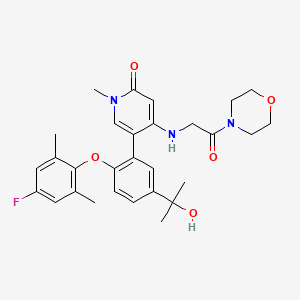
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
